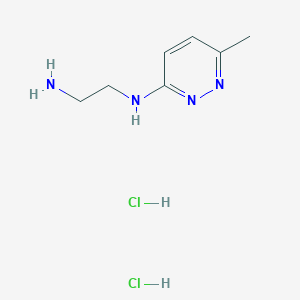

N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride

Description

Systematic Nomenclature and CAS Registry Number Analysis

The systematic nomenclature of N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The primary Chemical Abstracts Service registry number for this compound is 1251925-14-0, which serves as the definitive identifier in chemical databases and literature. The systematic name reflects the structural features of the molecule, beginning with the pyridazine ring system as the parent structure. The 6-methylpyridazin-3-amine portion indicates a pyridazine ring with a methyl substituent at the 6-position and an amino group at the 3-position.

The N-(2-aminoethyl) prefix designates the presence of an aminoethyl substituent attached to the nitrogen atom of the 3-amino group, creating a secondary amine linkage. This nomenclature system precisely describes the connectivity and substitution pattern of the molecule. The dihydrochloride designation indicates that the compound exists as a salt form with two hydrochloride units, which significantly affects its physical and chemical properties. Alternative nomenclature systems may refer to this compound using variations in the positioning descriptors, but the Chemical Abstracts Service registry number 1251925-14-0 remains the universally accepted identifier across scientific databases and commercial suppliers.

The molecular identification is further supported by the MDL number MFCD16817523, which provides an additional layer of structural verification. This identifier system helps distinguish the compound from structurally related pyridazine derivatives and ensures accurate communication among researchers and chemical suppliers. The systematic approach to naming this compound facilitates its identification in patent literature, research publications, and commercial catalogs.

Properties

IUPAC Name |

N'-(6-methylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.2ClH/c1-6-2-3-7(11-10-6)9-5-4-8;;/h2-3H,4-5,8H2,1H3,(H,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABWUIHODRLVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyridazine Core with Amino Substituents

Analogous compounds such as 2,3-diamino-6-methoxypyridine dihydrochloride have been prepared via metallic reduction of nitro-substituted precursors in acidic media. For example, 2-amino-6-methoxy-3-nitropyridine is reduced using stannous chloride dihydrate in concentrated hydrochloric acid at 35–40 °C to yield the dihydrochloride salt of the diamino compound.

Methoxylation of chloro-substituted nitropyridines using sodium methoxide in methanol at 25–30 °C precedes reduction. This suggests that halogen substitution followed by nucleophilic substitution and reduction is a viable route for modifying pyridazine derivatives.

Introduction of the 2-Aminoethyl Side Chain

The 2-aminoethyl group can be introduced through amination of corresponding chloroethyl intermediates. For example, tri(2-chloroethyl)amine hydrochloride is converted to tri(2-aminoethyl)amine hydrochloride by reaction with aqueous ammonia in ethanol at ambient to moderate temperatures.

This method involves three main steps:

- Conversion of triethanolamine to tri(2-chloroethyl)amine hydrochloride using thionyl chloride and a catalyst such as dimethylformamide (DMF) at 70 °C for 6–8 hours.

- Amination of the chloroethyl intermediate by reaction with ammonia water in absolute ethanol, with a molar ratio of triethanolamine to ammonia of 1:10–40, for 6–8 hours.

- Purification by removal of solvents and precipitation of ammonium chloride, yielding the aminoethyl amine hydrochloride salt.

By analogy, the aminoethyl substitution on the pyridazine ring could be achieved by nucleophilic substitution of a suitable chloroethyl pyridazine intermediate, followed by amination and salt formation.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt is typically prepared by treatment of the free base with hydrochloric acid in a polar solvent such as water or alcohol, adjusting pH to 7–8 at 10–30 °C, followed by isolation via filtration.

This salt form improves compound stability and solubility.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Halogenation of triethanolamine | Thionyl chloride, DMF catalyst | 70 °C | 6–8 hours | Slow dropwise addition, reflux |

| Amination of chloroethyl intermediate | Aqueous ammonia, absolute ethanol | Ambient to 30 °C | 6–8 hours | Molar ratio triethanolamine:ammonia 1:10–40 |

| Reduction of nitro-pyridazine | Stannous chloride dihydrate, concentrated HCl | 35–40 °C | Until completion | Polar proton donor solvent (water, alcohol) |

| Methoxylation of chloro-nitropyridine | Sodium methoxide in methanol | 25–30 °C | Until completion | Molar ratio sodium methoxide 1.0–1.5 |

| Salt formation | HCl in water/alcohol, pH 7–8 | 10–30 °C | Until precipitation | Isolation by filtration |

Research Findings and Analysis

The metallic reduction step is critical for converting nitro groups to amines under mild, non-hazardous conditions using readily available metals like tin or iron in acidic media. This step is scalable and commercially viable.

Amination of chloroethyl intermediates with ammonia in ethanol is a well-established method to introduce aminoethyl groups with high yields and purity.

Salt formation improves compound handling and is achieved under controlled pH and temperature conditions to optimize yield and purity.

The use of DMF as a catalyst in halogenation improves reaction efficiency and selectivity.

The overall synthetic route avoids hazardous reagents and harsh conditions, favoring environmental and safety considerations.

Summary Table of Preparation Route

| Stage | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1. Pyridazine ring modification | 2-amino-6-methoxy-3-nitropyridine | Methoxylation | Sodium methoxide, methanol, 25–30 °C | Methoxylated nitropyridine |

| 2. Nitro reduction | 2,3-diamino-6-methoxypyridine dihydrochloride | Metallic reduction | SnCl2·2H2O, HCl, 35–40 °C | Diamino pyridine salt |

| 3. Aminoethyl introduction | N-(2-aminoethyl)-6-methylpyridazin-3-amine | Amination | Ammonia water, absolute ethanol, ambient temp | Aminoethyl substituted compound |

| 4. Salt formation | Dihydrochloride salt | Acid-base reaction | HCl, water/alcohol, pH 7–8 | Stable dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-6-methylpyridazin-3-one, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Research

- 6-MPD is being investigated for its potential therapeutic effects, particularly as an antagonist for specific receptors involved in various diseases. Its structure allows it to interact with molecular targets such as enzymes and receptors, modulating biochemical pathways relevant to drug development.

-

Biological Studies

- The compound has been utilized in studies focused on understanding enzyme mechanisms and ligand-binding interactions. Its ability to act as either an inhibitor or activator makes it valuable for exploring metabolic pathways and drug interactions.

- Synthetic Chemistry

- Neuroprotective Research

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(Aminomethyl)pyridin-3-amine dihydrochloride | Pyridine ring with aminomethyl group | Known for high antimicrobial activity |

| 5-(Aminomethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride | Triazole ring structure | Exhibits antifungal properties |

| N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine | Similar amine structure | Potential neuroprotective effects |

Case Studies

- Therapeutic Applications

-

Synthesis and Stability

- Research demonstrated effective synthesis methods for 6-MPD using nucleophilic substitution reactions, showcasing its stability under various conditions (pH levels and plasma environments). This stability is crucial for pharmaceutical formulations.

- Biological Activity Assessment

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogues

N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine Dihydrochloride

- Structural Differences: Replaces the aminoethyl group with a pyrrolidinyl ring (a five-membered cyclic amine) and dimethylamine substituents.

- The dimethylamine substituents reduce hydrogen-bonding capacity compared to the primary amine in the target compound .

- Molecular Formula : C₁₀H₁₆N₄·2HCl (vs. C₇H₁₂N₄·2HCl for the target compound) .

6-Chloro-N,N-dimethylpyridazin-3-amine

- Structural Differences: Substitutes the aminoethyl group with chlorine and dimethylamine.

- This compound may exhibit lower solubility due to the absence of ionic dihydrochloride .

- Similarity Score : 0.85 (based on CAS registry data) .

3-Chloro-6-(piperazin-1-yl)pyridazine Hydrochloride

- Structural Differences: Incorporates a piperazine ring (six-membered cyclic diamine) instead of the aminoethyl chain.

- Impact : The piperazine group enhances basicity and solubility but increases molecular weight (C₈H₁₂ClN₅·HCl vs. C₇H₁₂N₄·2HCl). Piperazine derivatives are common in antipsychotic drugs, suggesting divergent pharmacological applications .

Functional Analogues

1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride

- Structural Differences: Replaces pyridazine with a nitroimidazole ring, known for antimicrobial and radiosensitizing properties.

- The dihydrochloride salt ensures solubility, similar to the target compound .

Polyamide Nucleic Acids (PNAs) with Aminoethylglycyl Units

- Functional Comparison: PNAs use aminoethylglycine backbones to hybridize with DNA. While structurally distinct from the target compound, the shared aminoethyl motif highlights the role of this group in enhancing nucleic acid binding via electrostatic interactions .

Pharmacological and Toxicological Comparisons

Cyclam Derivatives with Anti-HIV Activity

- Comparison: Cyclam macrocycles modified with polyamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit anti-HIV activity by chelating metal ions critical for viral enzymes.

Neurotoxic Amino Acid Analogues (L-BMAA, L-DAB)

- Contrast: L-BMAA (β-methylamino-L-alanine) and L-DAB (L-2,4-diaminobutyric acid) are neurotoxins affecting glutamate receptors. The target compound’s pyridazine ring and lack of α-amino acid structure likely preclude similar neurotoxic mechanisms .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyridazine ring substituted with an aminoethyl group and a methyl group, enhancing its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C7H11N3·2HCl

- Molecular Weight : Approximately 152.2 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water due to the dihydrochloride salt form

N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound can act as an inhibitor or activator, modulating various biochemical pathways. This interaction is crucial for understanding its role in enzyme mechanism studies and ligand-binding assays.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride. In vitro tests demonstrated its effectiveness against various bacterial strains, indicating a promising role in combating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0048 mg/mL |

| S. aureus | 5.64 to 77.38 µM |

| B. mycoides | 0.0098 mg/mL |

| C. albicans | 0.039 mg/mL |

These results suggest that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. By binding to the active site or allosteric sites of target enzymes, it can prevent substrate binding and subsequent catalytic activity, which may lead to various therapeutic effects.

Case Studies

- Antifungal Activity Study : A recent study evaluated the antifungal efficacy of N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride against several fungal strains, including Candida species. The results indicated that the compound exhibited significant antifungal activity with MIC values comparable to established antifungal agents .

- Enzyme Interaction Analysis : Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could modulate enzyme activity effectively, suggesting potential applications in drug development aimed at metabolic disorders .

Applications in Drug Development

Given its unique structure and biological activity, N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride is being explored for various therapeutic applications:

- Antimicrobial Agents : Due to its potent antibacterial and antifungal properties.

- Enzyme Modulators : For potential use in treating metabolic diseases.

- Research Reagent : As a building block in organic synthesis and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key structural features and recommended characterization methods for N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride?

- Structural Features : The compound contains a pyridazine core substituted with a methyl group at position 6 and an aminoethylamine side chain, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability for experimental use.

- Characterization Methods :

- X-ray crystallography for definitive bond angles, torsion angles, and crystal packing (e.g., monoclinic P2/c systems as seen in pyridazine analogs) .

- Nuclear Magnetic Resonance (NMR) to resolve proton environments (e.g., methyl and amine protons) and confirm purity .

- Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Q. How can thermal stability and decomposition profiles be experimentally determined?

- Methodology :

- Thermogravimetric Analysis (TGA) to assess weight loss during heating, identifying decomposition thresholds (e.g., sharp single-stage decomposition above 300°C observed in structurally related hydrochlorides) .

- Differential Scanning Calorimetry (DSC) to detect endothermic/exothermic transitions (e.g., mesophasic changes or melting points) .

- Specific Heat Capacity (Cp) measurements via comparative thermal analysis to understand energy absorption during phase transitions .

Q. What storage conditions are critical for maintaining compound integrity?

- Recommendations :

- Store in airtight, moisture-resistant containers at 2–8°C to prevent hygroscopic degradation (based on stability data for analogous dihydrochloride salts) .

- Avoid prolonged exposure to light, as aromatic amines may undergo photolytic side reactions.

Advanced Research Questions

Q. What synthetic strategies optimize yield and purity of N-(2-aminoethyl)-6-methylpyridazin-3-amine dihydrochloride?

- Key Variables :

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity for amine coupling steps .

- Temperature control : Maintain 0–5°C during salt formation (HCl addition) to minimize byproducts .

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: CH₂Cl₂/MeOH/NH₄OH gradients) .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Chlorine substitution at position 6 (as in 6-chloro-N-(2-thienylmethyl)pyridazin-3-amine) enhances kinase inhibition potency due to increased electrophilicity .

- Methoxy groups on aromatic rings (e.g., in N-(3-chloro-4-methoxyphenyl) analogs) improve metabolic stability but may reduce solubility .

- Experimental Validation :

- Compare IC₅₀ values across analogs using enzymatic assays (e.g., kinase profiling) .

Q. How can contradictions in mechanistic data (e.g., enzyme inhibition vs. off-target effects) be resolved?

- Analytical Workflow :

- Kinase Profiling Panels : Test against a broad panel of kinases to identify selectivity .

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled compounds in MS-based binding studies to distinguish direct targets from nonspecific interactions .

- Competitive Assays : Co-administer with known inhibitors (e.g., staurosporine) to validate competitive binding .

Q. What computational approaches predict interactions with biological targets?

- Strategies :

- Molecular Docking : Use crystal structure data (e.g., PDB entries from pyridazine analogs) to model binding poses in kinase active sites .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100-ns trajectories to assess binding affinity and residence time.

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett constants) with enzymatic activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.